molecular formula C15H19Cl3N4O B1417921 [3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride CAS No. 27225-86-1

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride

Cat. No. B1417921
CAS RN: 27225-86-1
M. Wt: 377.7 g/mol
InChI Key: KXFCHXPKCTXPQL-UHFFFAOYSA-N
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Description

“[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 27225-86-1. It has a molecular weight of 377.7 . The IUPAC name for this compound is 3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethyl-1-propanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17ClN4O.2ClH/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Matsuo et al. (1982) explored the synthesis of compounds like 3, 4-dihydro-2H-pyridazino and their biological activities. They found that some synthesized compounds exhibited potent analgesic and significant anti-inflammatory activities in animal models (Matsuo, Tsukamoto, Takagi, & Sato, 1982).

  • Herbicidal Applications : Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides and found that they inhibited photosynthesis in barley, contributing to their phytotoxicity. This research highlights the potential agricultural applications of pyridazinone derivatives (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

  • Synthesis of Fused Ring Compounds : Maeba and Castle (1979) described a novel synthetic route to pyrrolo[2,3-c-]pyridazines, involving thermolysis of related compounds. This study contributes to the understanding of the synthesis of complex nitrogen-containing heterocyclic compounds (Maeba & Castle, 1979).

  • Synthesis of Novel Condensed Pyridazines : Deeb et al. (2017) synthesized a series of pyridazino[3,4-d][1,3]oxazin-5-one derivatives. The research provides insights into the chemical properties and potential applications of such derivatives (Deeb, Hataba, El-Eraky, & Abdel-Naby, 2017).

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds : Ito and Hamada (1978) focused on the synthesis of 10H-pyrido and 5H-pyrido benzoxazine compounds, showcasing the intricate methods of synthesizing such compounds and their derivatives (Ito & Hamada, 1978).

  • Synthesis of Pyridines and Pyridazinones : Sayed et al. (2002) investigated the synthesis of various pyridazinones and pyridazines, expanding the knowledge on the synthesis techniques and potential applications of these compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).

properties

IUPAC Name

3-(3-chloropyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.2ClH/c1-19(2)8-5-9-20-11-6-3-4-7-13(11)21-15-12(20)10-14(16)17-18-15;;/h3-4,6-7,10H,5,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCHXPKCTXPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660077
Record name 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride

CAS RN

27225-86-1
Record name 3-(3-Chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride
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[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride

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